1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a compound that belongs to the pyrazole family, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied for their potential applications in medicinal chemistry due to their ability to act as anti-inflammatory, analgesic, and antimicrobial agents. This compound features a unique structure that includes a pyrrole ring and a carboxylic acid functional group, enhancing its reactivity and biological profile.
This compound can be classified as a heterocyclic aromatic organic compound. It is synthesized through specific chemical reactions involving pyrazole and pyrrole derivatives. The presence of the carboxylic acid group indicates its potential for various chemical transformations, making it a valuable scaffold in drug design and development.
The synthesis of 1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves several steps:
The synthesis may utilize catalysts such as copper triflate or palladium complexes to facilitate reactions and improve yields. For instance, a one-pot reaction protocol has been reported to yield high amounts of pyrazole derivatives with minimal steps required .
The molecular structure of 1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid features:
The compound's empirical formula is , with a molecular weight of approximately 250.28 g/mol. Its structural representation can be visualized through molecular modeling techniques, which can help predict its reactivity and interactions with biological targets.
The compound can undergo various chemical reactions:
These reactions are typically facilitated by heat or catalysts, and they can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure product formation and purity .
The mechanism by which 1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid exerts its biological effects often involves interaction with specific receptors or enzymes in the body:
Studies have shown that pyrazole derivatives can interact with cyclooxygenase enzymes, which are crucial in mediating inflammation and pain responses .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
The pyrazole heterocycle—a five-membered ring featuring two adjacent nitrogen atoms—has emerged as a privileged scaffold in modern medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. This scaffold demonstrates distinctive reactivity: nucleophilic attacks preferentially occur at positions 3 and 5, while electrophilic substitutions target position 4, enabling precise structural diversification [8]. Pyrazole derivatives are integral components of several FDA-approved tyrosine kinase inhibitors (TKIs), including Crizotinib and Pralsetinib for non-small cell lung cancer (NSCLC), Avapritinib for gastrointestinal stromal tumors, and Asciminib for chronic myeloid leukemia [8]. Their therapeutic relevance extends beyond oncology, encompassing antibacterial, antifungal, anti-inflammatory, and antiviral activities, underpinned by interactions with diverse biological targets such as tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and topoisomerases [5] [8].
The structural robustness of the pyrazole core facilitates stable interactions with biological macromolecules through hydrogen bonding, π-π stacking, and van der Waals forces. For example, pyrazole-containing TKIs often exploit the scaffold’s ability to occupy hydrophobic pockets while forming critical hydrogen bonds with kinase hinge regions [8]. This adaptability is exemplified by 1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (molecular formula: C₁₅H₁₃N₃O₂; molecular weight: 267.29 g/mol), which incorporates para-methylphenyl and pyrrolyl substituents to optimize target engagement [6]. The compound’s commercial availability as a building block (ChemDiv ID: BB01-2192) further highlights its utility in drug discovery pipelines for generating analogs with refined bioactivity [6].
Table 1: Selected FDA-Approved Drugs Featuring Pyrazole Scaffolds [8]
Drug Name | Therapeutic Target | Indication | Key Structural Features |
---|---|---|---|
Crizotinib | ALK/ROS1 kinase | Non-small cell lung cancer (NSCLC) | 3-Pyridylpyrazole core |
Pralsetinib | RET kinase | NSCLC/thyroid cancer | Pyrazolopyridazine substituent |
Avapritinib | KIT/PDGFRA | Gastrointestinal stromal tumors | 1-(Pyrimidinyl)pyrazole moiety |
Asciminib | BCR-ABL1 | Chronic myeloid leukemia | Pyrazole-carboxamide linker |
The bioactivity of pyrazole derivatives is profoundly influenced by substituents at the N1, C3, C4, and C5 positions. In 1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, two key substituents govern its pharmacological potential:
Pyrrole (1H-pyrrol-1-yl) at C5: The electron-rich pyrrole ring enhances the compound’s ability to participate in π-π interactions and hydrogen bonding. Pyrrole derivatives exhibit roles as signaling molecules in microbial interactions—e.g., pyrrole-2-carboxylic acid (P2C) modulates biofilm formation in Lysobacter species during fungal co-culture [9]. This suggests that the pyrrolyl substituent may facilitate similar biomolecular recognition. Furthermore, pyrrole’s planar structure enables DNA intercalation or enzyme binding, as observed in pyrazole-pyrrole hybrids targeting cyclooxygenase-2 (COX-2) or hepatitis C virus replication [5] [8].
Carboxylic Acid at C4: The carboxylic acid group significantly improves water solubility and enables salt formation, enhancing bioavailability. Crucially, it serves as a hydrogen bond donor/acceptor for target binding. For instance, pyrazole-4-carboxylic acid derivatives demonstrate potent antibacterial activity against Bacillus subtilis (MIC: 1–125 µg/mL), attributed to hydrogen bonding with bacterial enzyme active sites [5]. This moiety also permits derivatization into amides or esters—a strategy employed in developing prodrugs or optimizing pharmacokinetic profiles [8].
Table 2: Bioactivity Contributions of Key Substituents in Pyrazole Derivatives [5] [6] [8]
Substituent | Electronic Effects | Bioactivity Role | Example Derivatives |
---|---|---|---|
Pyrrole (1H-pyrrol-1-yl) | Electron-donating, π-excessive | Enhances DNA/enzyme binding; modulates microbial signaling (e.g., biofilm formation) | Anticancer/antiviral pyrazole-pyrrole hybrids |
Carboxylic Acid | Electron-withdrawing, polar | Improves solubility; enables hydrogen bonding and salt formation | Antibacterial pyrazole-4-carboxamides (MIC: 1 µg/mL) |
para-Methylphenyl | Hydrophobic, sterically bulky | Augments hydrophobic pocket occupancy | Kinase inhibitors (e.g., EGFR inhibitors) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1